molecular formula C15H16N4O B11780766 1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)-2-phenylethanamine

1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)-2-phenylethanamine

Cat. No.: B11780766
M. Wt: 268.31 g/mol
InChI Key: ZLMZZAWFJYNRCB-UHFFFAOYSA-N
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Description

1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)-2-phenylethanamine is a complex organic compound that features a unique combination of a furan ring, a triazole ring, and a phenylethanamine moiety

Chemical Reactions Analysis

1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)-2-phenylethanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)-2-phenylethanamine involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions and enzymes, potentially inhibiting their activity. The phenylethanamine moiety can interact with neurotransmitter receptors, influencing their signaling pathways . These interactions contribute to the compound’s biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar compounds to 1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)-2-phenylethanamine include:

The uniqueness of this compound lies in its combination of these three distinct moieties, which imparts a unique set of chemical and biological properties.

Biological Activity

1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)-2-phenylethanamine is an organic compound notable for its complex structure, which includes a triazole ring and a phenylethanamine moiety. This compound has gained attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C15H16N4O
  • Molecular Weight : 268.31 g/mol
  • IUPAC Name : 1-[3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl]-2-phenylethanamine

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the triazole ring through cyclization reactions. A common method includes the Gomberg–Bachmann reaction to achieve the desired phenylethanamine structure.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The triazole moiety is particularly known for its antifungal properties.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Candida albicans32 µg/mL
Staphylococcus aureus16 µg/mL
Escherichia coli64 µg/mL

These results suggest that the compound could be a candidate for further development as an antifungal agent.

Anticancer Activity

Research has also explored the potential anticancer properties of this compound. Studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of signaling pathways.

Case Study: A549 Lung Cancer Cells
In vitro studies demonstrated that treatment with this compound resulted in:

  • Inhibition of cell viability : Dose-dependent effects were observed.
  • Activation of caspases : Indicating apoptosis.
  • Modulation of MAPK pathways : Specifically, ERK1/2 and JNK pathways were activated, enhancing sensitivity to cytotoxicity.

The biological activity of this compound is hypothesized to result from its interaction with various biological targets:

  • Triazole Ring : Known to bind with metal ions and inhibit enzyme activity.
  • Phenylethanamine Moiety : May interact with neurotransmitter receptors affecting signaling pathways.

Comparative Analysis with Related Compounds

Comparative studies with structurally similar compounds provide insights into the unique properties of this compound.

Table 2: Comparison with Related Compounds

Compound NameKey FeaturesBiological Activity
1-(3-(Furan-2-yl)-1H-pyrazol-5-yl)-2-methoxyethanamineContains furan; anti-inflammatoryModerate
5-(Phenyltriazolyl)-4-methylphenolSimpler structure; antioxidantStrong
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)-2-benzylamineFeatures thiophene; antibacterialSignificant

This table illustrates how the structural variations impact biological activity and highlights the potential for developing derivatives with enhanced efficacy.

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

1-[3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl]-2-phenylethanamine

InChI

InChI=1S/C15H16N4O/c1-10-12(7-8-20-10)14-17-15(19-18-14)13(16)9-11-5-3-2-4-6-11/h2-8,13H,9,16H2,1H3,(H,17,18,19)

InChI Key

ZLMZZAWFJYNRCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C2=NNC(=N2)C(CC3=CC=CC=C3)N

Origin of Product

United States

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